N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide
Description
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Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O3/c21-12-4-6-18-16(9-12)24-20(26)15-10-14(5-7-17(15)27-18)23-19(25)11-2-1-3-13(22)8-11/h1-10H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWJKUQRIALFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a dibenzo[b,f][1,4]oxazepine core with specific substituents that enhance its biological activity:
- Chloro and oxo groups : These enhance reactivity.
- Fluorobenzamide moiety : Influences lipophilicity and receptor binding affinity.
Pharmacological Properties
Research indicates that this compound exhibits several key pharmacological activities:
- Neuroleptic Activity : It interacts with neurotransmitter receptors such as dopamine and serotonin, suggesting potential applications in treating psychiatric disorders.
- Antidepressant Effects : Preliminary studies indicate that derivatives may exhibit antidepressant-like effects through modulation of monoamine neurotransmitter systems.
The biological activity is primarily attributed to the compound's ability to modulate neurotransmitter systems:
- Receptor Binding : The compound effectively binds to various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and psychotic symptoms.
- Inhibition of Enzymatic Activity : Some studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, enhancing neurotransmitter availability in the synaptic cleft.
Case Study 1: Neuroleptic Efficacy
A study on animal models demonstrated that this compound significantly reduced symptoms of induced psychosis. Behavioral changes and biochemical markers associated with dopamine receptor activity were measured, showing marked improvement compared to control groups.
Case Study 2: Antidepressant Potential
Another investigation assessed the antidepressant-like effects of related compounds in rodent models. Results indicated that these compounds improved depressive behaviors, likely through enhanced serotonergic and dopaminergic transmission.
Comparison with Similar Compounds
To understand the unique properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(4-methoxyphenoxy)acetamide | Different methoxy position | Antipsychotic properties |
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution instead of methoxy | Dopamine receptor antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
